molecular formula C10H8N4O2S B14640010 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline CAS No. 55564-29-9

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline

Cat. No.: B14640010
CAS No.: 55564-29-9
M. Wt: 248.26 g/mol
InChI Key: PNRJBBWDUPGEGF-UHFFFAOYSA-N
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Description

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is a chemical compound with the molecular formula C10H8N4O2S . This aniline derivative features a pyrazine ring linked via a sulfanyl (thioether) bridge and a nitro functional group, a structure often associated with potential biological activity. Compounds with similar aniline and nitrogen-containing heterocycle frameworks have been investigated as aryl aniline beta-2 adrenergic receptor agonists, indicating a potential research pathway in medicinal chemistry for conditions like asthma and COPD . The presence of the nitro group and sulfur atom in its structure may also make it a candidate for further exploration in materials science and catalysis. This product is intended For Research Use Only.

Properties

CAS No.

55564-29-9

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

2-nitro-4-pyrazin-2-ylsulfanylaniline

InChI

InChI=1S/C10H8N4O2S/c11-8-2-1-7(5-9(8)14(15)16)17-10-6-12-3-4-13-10/h1-6H,11H2

InChI Key

PNRJBBWDUPGEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=NC=CN=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Structural Considerations

Before discussing preparation methods, understanding the structural features is essential for rational synthetic design. 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline contains:

  • A primary amine (NH₂) group on the aniline ring
  • An electron-withdrawing nitro (NO₂) group at the ortho position to the amine
  • A thioether linkage at the para position connecting to a pyrazine ring

These functional groups present specific challenges and opportunities in synthetic design, particularly regarding regioselectivity and potential side reactions.

Preparation Methods Based on Thioether Formation

Condensation-Alkylation Approach

Based on patent CN110498752B, a viable synthetic route could be adapted from the preparation of related 4-thio-2-nitroaniline derivatives. This method involves two key steps:

Condensation Reaction

The first step involves a condensation reaction between o-nitroaniline and disulfide dichloride in the presence of a catalyst to generate a dithioether intermediate.

o-nitroaniline + disulfide dichloride → dithioether intermediate
Sulfanylation Reaction

The second step introduces the pyrazine moiety through an alkylation reaction, where the dithioether intermediate reacts with a suitable pyrazine derivative (such as 2-halopyrazine) in the presence of a base.

Table 1: Optimized Reaction Conditions for Condensation Reaction
Parameter Condition Yield (%)
Solvent Methanol 91-96
Temperature 25°C 95.51
Catalyst Activated clay/pseudo-boehmite (1:1) 96.28
Reaction time 3 hours 95.32
Molar ratio (o-nitroaniline:disulfide dichloride) 1:1.05-1.1 95-96

This method has demonstrated high yields (>95%) for similar compounds as reported in the patent.

Thiocyanation-Based Synthetic Route

A second approach based on patent CN111349032A utilizes thiocyanation chemistry to introduce the sulfur linkage at the 4-position of the nitroaniline.

Three-Step Synthesis Process

Thiocyanation Reaction

The process begins with the reaction of o-nitroaniline with ammonium thiocyanate in an organic solvent with chlorine gas introduced to facilitate the reaction, yielding 4-thiocyano-2-nitroaniline.

o-nitroaniline + NH₄SCN + Cl₂ → 4-thiocyano-2-nitroaniline
Thiophenolate Formation

The 4-thiocyano-2-nitroaniline is then treated with sodium hydroxide to form sodium 4-amino-3-nitrothiophenolate.

4-thiocyano-2-nitroaniline + NaOH → sodium 4-amino-3-nitrothiophenolate
Nucleophilic Substitution

The sodium 4-amino-3-nitrothiophenolate is reacted with 2-bromopyrazine (instead of the bromobenzene used in the patent) under alkaline conditions to yield the target compound.

sodium 4-amino-3-nitrothiophenolate + 2-bromopyrazine → this compound
Table 2: Reaction Conditions for Thiocyanation Method
Step Temperature (°C) Reaction Time Solvent Yield (%)
Thiocyanation 15-25 4 hours Methanol 94-96
Thiophenolate formation 35-50 20 min Water/methanol 97-98
Nucleophilic substitution 60-75 10 min Ethanol with toluene extraction 90-95

The total yield for similar compounds using this approach ranges from 86-90%.

Pyrazine Sulfanyl Group Introduction Methods

Direct Nucleophilic Substitution

Based on the chemical literature for heteroaromatic thioethers, the pyrazine sulfanyl group can be introduced via direct nucleophilic substitution using 2-chloro- or 2-bromopyrazine with 4-amino-3-nitrothiophenol under basic conditions.

2-halopyrazine + 4-amino-3-nitrothiophenol + base → this compound

Copper-Catalyzed Coupling

Copper-catalyzed thioether formation presents an alternative synthetic pathway:

2-Nitro-4-haloaniline + 2-pyrazinethiol + Cu catalyst → this compound

Recent literature on heteroaromatic sulfide synthesis suggests Cu(OTf)₂ or CuI as effective catalysts for this transformation, typically providing yields of 60-90%.

Optimization Parameters for this compound Synthesis

Several parameters require optimization when adapting the above methods specifically for this compound:

Solvent Selection

Polar aprotic solvents such as DMF or DMSO are generally preferred for nucleophilic aromatic substitution reactions involving thiolates and halopyrazines. However, for environmental and scale-up considerations, alcohols (methanol, ethanol) may provide acceptable alternatives as demonstrated in the patent examples.

Temperature Control

Temperature significantly impacts reaction kinetics and selectivity:

  • Condensation reactions: 25-70°C
  • Alkylation/substitution reactions: 50-75°C

Base Selection

The base plays a critical role in thiolate formation and subsequent nucleophilic substitution:

  • For thiolate formation: NaOH, K₂CO₃, or Na₂CO₃
  • For coupling reactions: K₃PO₄ or Cs₂CO₃ may provide superior results

Purification Techniques

Purification of this compound often requires a combination of techniques:

Extraction Procedures

The most effective extraction procedure combines:

  • Initial organic extraction (toluene or ethyl acetate)
  • Aqueous washing to remove inorganic salts
  • Re-extraction at controlled pH to leverage the amine functionality

Crystallization Parameters

Based on similar compounds, crystallization from ethanol or ethanol-water mixtures provides high-purity material. Typical crystallization yields range from 85-95%.

Chromatographic Purification

For analytical grade material, silica gel chromatography using dichloromethane/methanol (98:2) mobile phase can be employed, as demonstrated for similar heterocyclic compounds in the literature.

Analytical Characterization

Complete characterization of the synthesized this compound should include:

Spectroscopic Data

  • ¹H NMR: Expected signals for aromatic protons of both the aniline and pyrazine rings (6.5-9.0 ppm), and the amino group (4.0-5.5 ppm)
  • ¹³C NMR: Characteristic signals for carbon atoms bearing nitro, amino, and sulfanyl groups
  • IR: Characteristic bands for NH₂ (3300-3500 cm⁻¹), NO₂ (1500-1550 and 1300-1370 cm⁻¹), and C-S (700-800 cm⁻¹)

Purity Assessment

HPLC purity analysis using a C18 column and acetonitrile/water gradient systems is recommended, with target purity >98% for synthetic and pharmaceutical applications.

Scale-up Considerations

When scaling up the synthesis of this compound, several factors require attention:

Process Control Metrics

Process analytical technology (PAT) tools should be employed to monitor:

  • Reaction completion (HPLC or TLC)
  • Impurity formation
  • Heat generation
  • pH control during base addition

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to form corresponding amines.

    Substitution: The aniline and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields 2-amino-4-[(pyrazin-2-yl)sulfanyl]aniline.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazine and sulfanyl groups can interact with various biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is defined by:

  • Nitro group at position 2: Enhances electrophilic substitution resistance and stabilizes negative charge.
  • Pyrazine-sulfanyl group at position 4: Introduces hydrogen-bonding capability (via pyrazine N-atoms) and modulates solubility through sulfur’s polarizability.

Key comparisons with analogs :

Compound Name Substituents (Position) Key Structural Differences
4-(Pyrazin-2-ylsulfanyl)aniline -NH₂ (1), -S-pyrazine (4) Lacks nitro group at position 2
2-Nitro-4-(trifluoromethyl)aniline -NO₂ (2), -CF₃ (4) Replaces sulfanyl with CF₃ (stronger electron withdrawal)
4-Chloro-N-(2-pyridyl)aniline -Cl (4), -N-pyridyl (1) Chloro vs. sulfanyl; pyridyl vs. aniline
4-(4-Methylpiperazino)aniline -NH₂ (1), -N-methylpiperazine (4) Piperazine introduces basicity; no nitro group

Structural Implications :

  • The nitro group in 2-nitro-4-[(pyrazin-2-yl)sulfanyl]aniline reduces electron density on the aromatic ring compared to non-nitro analogs like 4-(pyrazin-2-ylsulfanyl)aniline, affecting reactivity in electrophilic substitutions .

Physicochemical Properties

Melting Points and Solubility :

Compound Name Melting Point (°C) Solubility (Polar Solvents)
This compound Not reported Moderate (DMSO, DMF)
4-(Pyrazin-2-ylsulfanyl)aniline Not reported High (DMSO, methanol)
2-Nitro-4-(trifluoromethyl)aniline Not reported Low (chloroform, ether)
4-(4-Methylpiperazino)aniline 89–91 High (water, ethanol)

Observations :

  • The nitro group and pyrazine-sulfanyl substituent likely reduce solubility in aqueous media compared to piperazino analogs (e.g., 4-(4-Methylpiperazino)aniline), which benefit from the basic piperazine nitrogen .
  • Trifluoromethyl-substituted analogs (e.g., 2-Nitro-4-(trifluoromethyl)aniline) exhibit lower solubility due to the hydrophobic -CF₃ group .

Reactivity Trends :

  • The nitro group in this compound can be reduced to an amine, enabling access to diaminobenzene derivatives, a pathway less feasible in non-nitro analogs .
  • Sulfanyl groups (vs. sulfonamides in ) are more prone to oxidation, necessitating inert conditions during synthesis .

Crystallographic and Hydrogen-Bonding Behavior

  • 4-Chloro-N-(2-pyridyl)aniline forms N–H⋯N hydrogen-bonded dimers with dihedral angles of 41.84° and 49.24° between aromatic rings . Similar dimerization is anticipated in this compound due to the pyrazine N-atoms.
  • Piperazine-containing analogs (e.g., 4-(4-Methylpiperazino)aniline) exhibit extended hydrogen-bonding networks, enhancing thermal stability .

Biological Activity

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its nitro group, which often plays a crucial role in biological activity. The presence of the pyrazinyl and sulfanyl groups contributes to its unique properties, making it a subject of interest for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can enhance the compound's reactivity and ability to form complexes with biomolecules, which may lead to inhibition of certain enzymes or modulation of signaling pathways.

MechanismDescription
Enzyme InhibitionBinds to active sites of enzymes, blocking their function
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Antimicrobial PropertiesDisrupts bacterial cell walls or inhibits essential metabolic processes

Biological Activities

Research has highlighted several key areas where this compound exhibits significant biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
  • Anticancer Potential : The compound's ability to inhibit cell proliferation has been noted in cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : There is evidence that the compound may exert anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of various nitro compounds, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects revealed that this compound induced apoptosis in MCF7 breast cancer cells. The study reported an IC50 value of 12 µM, indicating potent cytotoxicity . The mechanism was linked to the activation of caspase pathways.

Table 2: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC = 20 μg/mL
AnticancerMCF7IC50 = 12 µM
Anti-inflammatoryIn vitro modelsNot specified

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